5-Bromo-4-chloropyridine-3-sulfonyl chloride
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Overview
Description
3-Bromo-4-chloropyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrCl2NO2S . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloropyridine-5-sulfonyl chloride consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and chlorine substituents at the 3rd and 4th positions respectively, and a sulfonyl chloride group at the 5th position .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloropyridine-5-sulfonyl chloride are not fully detailed in the retrieved data. It is known to be a solid and its molecular weight is 290.95 .Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often target various enzymes and proteins in biochemical reactions .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . In these reactions, the compound may interact with organoboron reagents and a palladium catalyst to form new carbon–carbon bonds .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it likely plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 3-Bromo-4-chloropyridine-5-sulfonyl chloride’s action are largely dependent on the specific reactions it’s used in. In Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloropyridine-5-sulfonyl chloride can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of a suitable catalyst .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-4-chloropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKIKFAFBPCCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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